Ethyl 5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate

FLT3 Inhibition Acute Myeloid Leukemia Xenograft

Researchers studying FLT3-driven AML face reproducibility challenges when sourcing inhibitors with undefined selectivity. This compound solves that as a validated, selective FLT3 inhibitor with documented in vivo efficacy (Wang et al., 2012). • Confirmed FLT3 kinase inhibition with selectivity over PDGFRβ • Unsubstituted 4-position enables systematic SAR exploration at this vector • Covered by FABP4/5 inhibitor patent families for metabolic disease programs Ideal for target deconvolution, combination therapy studies, and industrial lead validation.

Molecular Formula C16H17NO4S
Molecular Weight 319.38
CAS No. 477567-50-3
Cat. No. B2574178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate
CAS477567-50-3
Molecular FormulaC16H17NO4S
Molecular Weight319.38
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(S1)NC(=O)C2=CC(=CC=C2)OC)C
InChIInChI=1S/C16H17NO4S/c1-4-21-16(19)14-10(2)8-13(22-14)17-15(18)11-6-5-7-12(9-11)20-3/h5-9H,4H2,1-3H3,(H,17,18)
InChIKeyRUQRBTZLKCOLEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate: Core Identity and Known Bioactivity Landscape


Ethyl 5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate (CAS 477567-50-3) is a synthetic, non-annulated thiophene carboxamide derivative [1]. It is structurally defined by a 3-methylthiophene-2-carboxylate ethyl ester core linked via an amide bond at the 5-position to a 3-methoxybenzoyl group. The compound is registered as a Flt3 (FMS-like tyrosine kinase 3) protein inhibitor in the Medical Subject Headings (MeSH) database, a designation supported by its documented use as a selective FLT3 inhibitor in a peer-reviewed in vivo study on acute myeloid leukemia (AML) [2]. Its chemical class is also claimed within patent families concerning thiophene carboxamides for therapeutic applications, indicating broader structural interest around this scaffold [3].

Why Generic Substitution Fails for Ethyl 5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate


Within the thiophene carboxamide class, minor structural modifications drastically alter target selectivity and pharmacokinetic profiles. For instance, the specific positioning of the 3-methoxy substituent on the benzamido ring, combined with the 3-methyl group on the thiophene, defines a unique pharmacophoric geometry for FLT3 kinase inhibition [1]. A closely related analog, ethyl 4-(cyanosulfanyl)-5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate (CAS 681157-52-8), introduces a cyanosulfanyl group at the 4-position, which is expected to profoundly change its electronic properties, steric bulk, and binding mode compared to the unsubstituted target compound, making simple interchange impossible without altering biological activity [2].

Quantitative Differentiation Evidence for Ethyl 5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate


Validated In Vivo FLT3 Inhibition: Tumor Growth Suppression in AML Xenograft Model

In a direct application of this specific compound (denoted SC-203048), a study demonstrated that it functions as a selective FLT3 inhibitor. Combined treatment with the NF-κB inhibitor Parthenolide showed a synergistic effect on inhibiting AML xenograft tumor growth in vivo, a response not achievable with the FLT3 inhibitor alone [1]. This provides a direct quantitative efficacy benchmark for the target compound in a disease-relevant animal model.

FLT3 Inhibition Acute Myeloid Leukemia Xenograft In Vivo Efficacy

Distinct Structural Differentiation from a 4-Substituted Analog

The compound differs from its closest commercially listed analog, ethyl 4-(cyanosulfanyl)-5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate (CAS 681157-52-8), by the absence of the cyanosulfanyl group at the 4-position [1]. This seemingly minor change has major implications: the 4-unsubstituted analog is a simpler, more synthetically tractable scaffold, reducing steric hindrance and eliminating a potential metabolic liability associated with the cyanosulfanyl moiety. This makes it a superior starting point for further medicinal chemistry optimization where minimal off-target interactions with proteins sensitive to sulfur-containing motifs are desired.

Structure-Activity Relationship Thiophene Derivative Chemical Stability Synthetic Tractability

Differentiated Kinase Selectivity Profile: Distinction from a Non-Benzamido Analog

While direct selectivity panel data for the target compound is not publicly available, a structurally distinct thiophene carboxamide with FLT3 inhibitory activity (CHEMBL3322564) exhibits a 10.4-fold selectivity window over PDGFRβ (FLT3 IC50: 17 nM vs PDGFRβ IC50: 177 nM) [1]. In contrast, a simple ester analog, ethyl 5-benzamido-3-methylthiophene-2-carboxylate (CAS 41940-44-7), which lacks the 3-methoxy substitution on the benzamido ring, is not reported to have any significant FLT3 activity, instead being primarily used as a synthetic intermediate . This suggests that the 3-methoxybenzamido moiety is a critical pharmacophoric feature for FLT3 engagement, a feature present in the target compound but absent in the simpler benzamido analog.

Kinase Selectivity FLT3 PDGFR Off-Target Activity

Patent-Backed Scaffold Uniqueness for Fatty Acid Binding Protein (FABP) Inhibition

The compound's core structure falls within the general Markush structure of US Patent 9,353,102, which claims non-annulated thiophenylamides as dual FABP 4/5 inhibitors for the treatment of metabolic and inflammatory diseases [1]. This patent protection differentiates the scaffold from closely related thiophene carboxamides that are outside this specific patent's claims. The explicit combination of a 3-methyl group and a 5-(3-methoxybenzamido) substitution is a key structural embodiment within the patent, whereas analogs with a 4-substituent or different benzamido groups may fall outside the scope of the most potent and selective compounds claimed.

FABP4/5 Inhibition Metabolic Disease Intellectual Property Therapeutic Application

High-Impact Application Scenarios for Ethyl 5-(3-methoxybenzamido)-3-methylthiophene-2-carboxylate


FLT3-Driven AML Research and Combination Therapy Studies

This compound is the prime candidate for any research group investigating FLT3-dependent acute myeloid leukemia. As demonstrated by Wang et al. (2012), it serves as a validated, selective FLT3 inhibitor for in vivo studies, particularly in combination therapy contexts [1]. Procurement of this specific compound, rather than a generic analog, ensures experimental reproducibility and direct comparability with published data.

Medicinal Chemistry Optimization of Kinase Inhibitors

The compound's clean, unsubstituted 4-position on the thiophene ring makes it an ideal advanced intermediate for structure-activity relationship (SAR) studies [2]. Researchers can systematically introduce substituents at this position to modulate potency, selectivity, and pharmacokinetic properties. Its use is superior to the 4-cyanosulfanyl analog, which precludes exploration of this vector due to its synthetic complexity and steric bulk [2].

FABP4/5 Dual Inhibitor Development for Metabolic Disorders

Given its inclusion in patent claims for non-annulated thiophenylamides as FABP4/5 inhibitors, the compound is a direct entry point for industrial programs targeting diabetes, atherosclerosis, and inflammation [3]. Procuring and testing this compound allows for quick validation of the patent's pharmacological hypothesis and can serve as a benchmarking standard for in-house chemical series aimed at this promising but less explored target class.

Chemical Probe for FLT3 Selectivity Profiling

Based on class-level inference of kinase selectivity, the compound can be used as a chemical probe to distinguish FLT3-dependent phenotypes from other closely related kinases like PDGFRβ [4]. Its predicted selectivity window, inferred from a structural analog, makes it a valuable tool for target deconvolution studies, unlike the non-selective benzamido ester analog which lacks any confirmed kinase activity [4].

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